High-Affinity NPY Y5 Receptor Antagonism of Spiroindoline Scaffolds
A series of spiroindoline-3,4'-piperidine derivatives, a class that includes the target scaffold, were evaluated for binding affinity at the human NPY Y5 receptor. A representative derivative (1-(methylsulfonyl)-N-(5-phenylpyridin-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide) exhibited an IC50 of 0.960 nM in a radioligand displacement assay using [125I]PYY on human recombinant Y5 receptors expressed in mouse LMtk cells [1]. While specific data for the 2-methyl unsubstituted core is not available in this dataset, this demonstrates the potential of the spiro[indole-3,4'-piperidine] scaffold for achieving sub-nanomolar potency at this target, a property not shared by simple piperidine or indole fragments.
| Evidence Dimension | Binding affinity to human NPY Y5 receptor (IC50) |
|---|---|
| Target Compound Data | Not available for 2-methylspiro[indole-3,4'-piperidine] specifically |
| Comparator Or Baseline | 1-(methylsulfonyl)-N-(5-phenylpyridin-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide: IC50 = 0.960 nM |
| Quantified Difference | Not applicable |
| Conditions | Displacement of [125I]PYY from human recombinant Y5 receptor expressed in mouse LMtk cells |
Why This Matters
Demonstrates that the spirocyclic core is a privileged scaffold capable of sub-nanomolar target engagement, which is a critical consideration for selecting a starting point for a medicinal chemistry campaign.
- [1] BindingDB. (2010). BDBM50258151: 1-(Methylsulfonyl)-N-(5-phenylpyridin-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide. BindingDB Entry. IC50 = 0.960 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50258151. View Source
